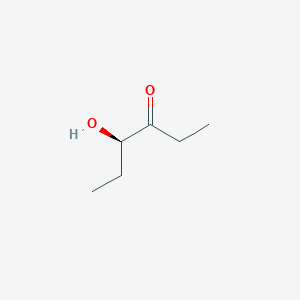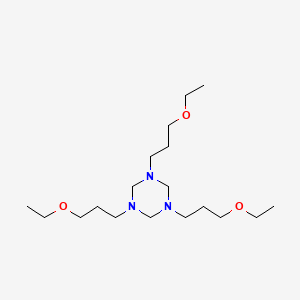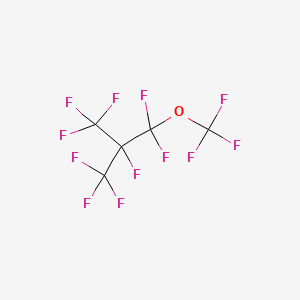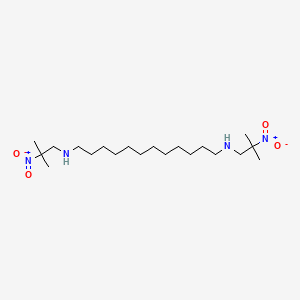
3-Hexanone, 4-hydroxy-, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanone, 4-hydroxy-, (4R)-: is an organic compound with the molecular formula C6H12O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image(4R)-4-Hydroxy-3-hexanone and is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on its carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 4-hydroxy-, (4R)- can be achieved through several methods:
Reduction of 4-Hydroxy-3-hexanone: This method involves the reduction of 4-Hydroxy-3-hexanone using a chiral catalyst to obtain the (4R)-enantiomer.
Asymmetric Synthesis: Utilizing chiral auxiliaries or chiral catalysts, the asymmetric synthesis can be performed to selectively produce the (4R)-enantiomer.
Industrial Production Methods
Industrial production of 3-Hexanone, 4-hydroxy-, (4R)- typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Hexanone, 4-hydroxy-, (4R)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Hydroxyhexanoic acid.
Reduction: Formation of (4R)-4-Hydroxyhexanol.
Substitution: Formation of 4-Bromo-3-hexanone or 4-Chloro-3-hexanone.
Applications De Recherche Scientifique
3-Hexanone, 4-hydroxy-, (4R)- has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 3-Hexanone, 4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-hexanone: Similar structure but with the hydroxyl group at a different position.
3-Hydroxy-4-hexanone: Similar structure but with the hydroxyl and ketone groups swapped.
4-Hydroxy-3-pentanone: Similar structure but with a shorter carbon chain.
Uniqueness
3-Hexanone, 4-hydroxy-, (4R)- is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its non-chiral or differently chiral counterparts. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Numéro CAS |
116296-94-7 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(4R)-4-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
Clé InChI |
SKCYVGUCBRYGTE-RXMQYKEDSA-N |
SMILES isomérique |
CC[C@H](C(=O)CC)O |
SMILES canonique |
CCC(C(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)





![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)



